molecular formula C32H17ClCuN8 B576729 Phthalocyanine Blue Bsx CAS No. 12239-87-1

Phthalocyanine Blue Bsx

Cat. No. B576729
CAS RN: 12239-87-1
M. Wt: 612.54
InChI Key: UJBLOYBUFAHAKQ-UHFFFAOYSA-M
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Description

Phthalocyanine Blue Bsx is an organic compound . It is a type of phthalocyanine compound that contains sulfur atoms and exhibits a brilliant blue color . Phthalocyanine itself is a large, aromatic, macrocyclic, organic compound with the formula (C8H4N2)4H2 and is of theoretical or specialized interest in chemical dyes and photoelectricity .


Synthesis Analysis

The first synthesis of phthalocyanine traces back to 1907 when Braun and Tcherniac obtained an insoluble blue pigment in a reaction of o-cyanobenzamide at high temperature . The synthesis of copper phthalocyanine is relatively straightforward, involving readily available commodity starting materials to provide the products in high yield .


Molecular Structure Analysis

Phthalocyanine is a macrocyclic compound having an alternating nitrogen atom-carbon atom ring structure . The molecule is able to coordinate hydrogen and metal cations in its center by coordinate bonds with the four isoindole nitrogen atoms . Its structure is similar to that of porphine (the framework of molecules such as chlorophyll) with four fused benzene rings .


Chemical Reactions Analysis

Phthalocyanines have been utilized as functional molecules for application in a variety of fields due to their excellent optical and electrochemical properties . They form dye complexes with most metals in the periodic table, notably copper .


Physical And Chemical Properties Analysis

Phthalocyanines are known for their unique physical and chemical properties . They consist of an aromatic tetrameric ring system, in which the four isoindole rings joined by azomethine bridges form an extensively delocalized 18-π electron systems . They exhibit high chemical, thermal, and light stability .

Mechanism of Action

The specific mechanism of action for Phthalocyanine Blue Bsx is not available .

Future Directions

Phthalocyanines have evolved into the primary organic blue and green pigments in today’s industrial landscape . They have been utilized in various research fields including not only organic electronics but also the biomedical field . The potential for peripheral and axial functionalization affords structural tailoring to create bespoke Phthalocyanine Blue Bsx complexes for various next-generation applications .

properties

IUPAC Name

chlorocopper(1+);2,11,20,29,37,38,39-heptaza-40-azanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H17N8.ClH.Cu/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H,(H-,33,34,35,36,37,38,39,40);1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBLOYBUFAHAKQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2N3)C9=CC=CC=C94.Cl[Cu+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H17ClCuN8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phthalocyanine Blue Bsx

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